molecular formula C3H4N4S2 B3031372 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- CAS No. 2770-75-4

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-

Cat. No.: B3031372
CAS No.: 2770-75-4
M. Wt: 160.2 g/mol
InChI Key: QQLZTRHXUSFZOM-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- is a useful research compound. Its molecular formula is C3H4N4S2 and its molecular weight is 160.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8147. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Annulated 1,3,5-Triazine Derivatives Synthesis : Annulated 1,3,5-triazine-2,4(1H,3H)-diones and -dithiones are synthesized via a 4π+2π cyclodimerization of heterocyclic heterocumulenes, generated from partially cyclic 1,3-diaza-1,3-butadienes. This synthesis involves cycloaddition reactions with phenyl isocyanate or phenyl isothiocyanate (Abdel-Rahman, 1993).

  • High-Pressure Synthesis Method : The synthesis of 5,6-Dihydro-1,3,5-trimethyl-6-methylimino-1,3,5-triazine-2,4-(1H,3H)-dithione under high pressure, demonstrating the impact of pressure, temperature, solvent, and water on yield and selectivity (Taguchi et al., 1993).

Biological Applications

  • Antimicrobial Activity : Some 1,3,5-triazine derivatives show significant in vitro antimicrobial activity against both Gram-positive and Gram-negative strains, highlighting their potential as effective antimicrobial agents (Malik & Patel, 2017).

  • Applications in Pharmaceutical and Material Industries : 1,3,5-Triazine derivatives are utilized in pharmaceutical, material, and agrochemical industries. They serve as chemical probes for diverse protein families due to their structural symmetry and ease of functionalization (Banerjee et al., 2013).

Synthesis Techniques and Reactivity

  • Chemical Reactivity and Applications : The reactivity of 3-Amino-1,2,4-triazines and their applications in synthetic and pharmaceutical chemistry are significant, particularly due to the unique reactivities of the amino group at position 3 (Abdel-Rahman et al., 2020).

  • Nucleoside Analogs Synthesis : Synthesizing [1,3,5]triazine carbon-linked nucleosides, such as 4-Amino-6-(β-D-ribofuranosyl)[1,3,5]triazin-2(1H)-one, analogs of 5-azacytidine and pseudoisocytidine, shows the versatility of triazines in creating biologically relevant compounds (Riley et al., 1986).

  • Medicinal Properties and Industrial Applications : Triazine derivatives are noted for their important medicinal properties and are widely used in industries like textiles, plastics, rubber, and also as pesticides, dyestuffs, and optical bleaches (Li & Cai, 2012).

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,3,5-triazine-4,6-dithiol (also known as Dithioammelide) is the interface between polybutylene terephthalate (PBT) and aluminum in nano-injection molding . The compound is used as a coating to improve the adhesion properties of the PBT–Al interface .

Mode of Action

The compound interacts with its targets by forming a coating on the PBT–Al interface. This coating influences the interfacial interactions and bonding behaviors between the heterogeneous interfaces in nano-injection molding . The presence of the 2-Amino-1,3,5-triazine-4,6-dithiol coating reduces the double-wall-slipping velocity but increases the polar bonding, thus strengthening a better anchoring connection in the PBT–ATD–Al interface .

Biochemical Pathways

The compound is known to influence the interfacial interactions and bonding behaviors in nano-injection molding .

Pharmacokinetics

The compound’s impact on bioavailability would be primarily related to its role as a coating agent in nano-injection molding applications .

Result of Action

The result of the action of 2-Amino-1,3,5-triazine-4,6-dithiol is an improved adhesion at the PBT–Al interface in nano-injection molding. The compound enhances the interfacial energy and changes the bonding behavior from simple nonbonded rigid anchoring to the entanglement anchor between the PBT–ATD macrochains and the nonbonding connections between ATD-Al interfaces .

Action Environment

The action of 2-Amino-1,3,5-triazine-4,6-dithiol is influenced by the environment of the nano-injection molding process. The presence of the ATD intermediate layer changes the bonding behavior of the PBT–Al interface, indicating that the compound’s action, efficacy, and stability are dependent on the specific conditions of the nano-injection molding environment .

Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2,4-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZTRHXUSFZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)NC(=S)N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062636
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-75-4
Record name 2-Amino-1,3,5-triazine-4,6-dithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2770-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithioammelide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8147
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
Source EPA Chemicals under the TSCA
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,3,5-triazine-2,6-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.604
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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